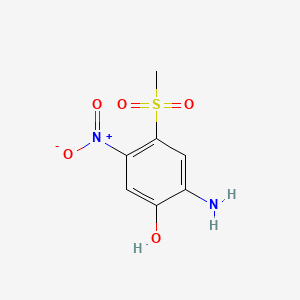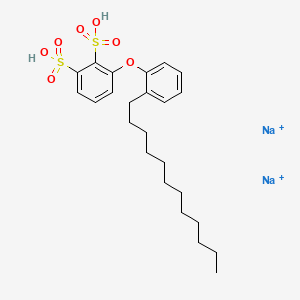
Disodium (dodecylphenoxy)benzenedisulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to lower the surface tension of liquids, making it an effective detergent and emulsifier. This compound is particularly valued in the formulation of cleaning agents, personal care products, and in the petroleum industry for its role in enhancing oil recovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) typically involves the sulfonation of dodecylphenol followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Dodecylphenol is reacted with sulfur trioxide or chlorosulfonic acid in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to prevent over-sulfonation.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Sulfonation: Using a sulfonation reactor where dodecylphenol and sulfur trioxide are continuously fed and reacted.
Neutralization and Purification: The sulfonic acid is neutralized with sodium hydroxide, and the product is purified through filtration and drying to obtain the final sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic groups to sulfinic or thiol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Produces sulfonic acid derivatives.
Reduction: Forms sulfinic or thiol derivatives.
Substitution: Results in nitrated or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in the petroleum industry to improve oil recovery and in cleaning products for its effective surfactant properties.
Wirkmechanismus
The primary mechanism by which benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include:
Cell Membranes: Disrupts lipid bilayers, leading to cell lysis.
Oil-Water Interfaces: Enhances the emulsification of oil in water, improving oil recovery in petroleum applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with similar properties but different molecular structure.
Sodium lauryl sulfate: A common surfactant in personal care products, known for its foaming properties.
Sodium xylene sulfonate: Used as a hydrotrope to enhance the solubility of other compounds in aqueous solutions.
Uniqueness
Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) is unique due to its dual sulfonic acid groups, which provide enhanced surfactant properties compared to single sulfonic acid group compounds. This makes it particularly effective in applications requiring strong emulsification and detergency.
Eigenschaften
CAS-Nummer |
51196-72-6 |
|---|---|
Molekularformel |
C24H34Na2O7S2+2 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
disodium;3-(2-dodecylphenoxy)benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-13-17-21(20)31-22-18-14-19-23(32(25,26)27)24(22)33(28,29)30;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1 |
InChI-Schlüssel |
XDVCWEGZPJGEDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1OC2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
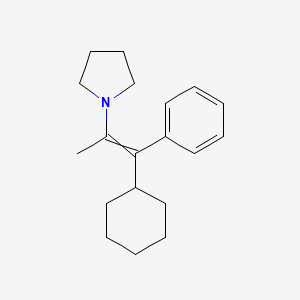

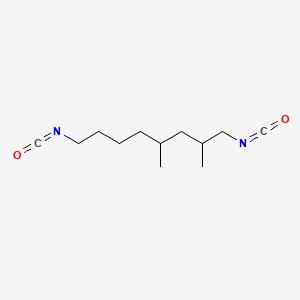
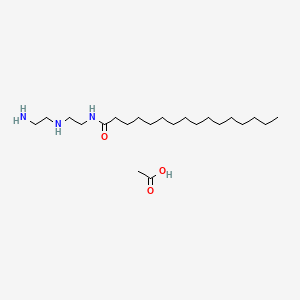
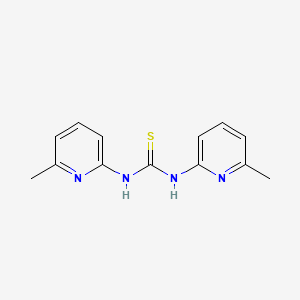
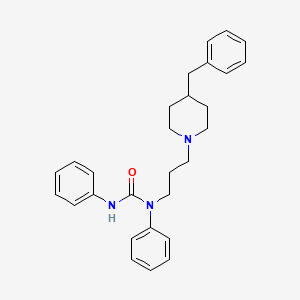


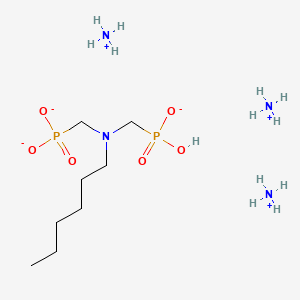
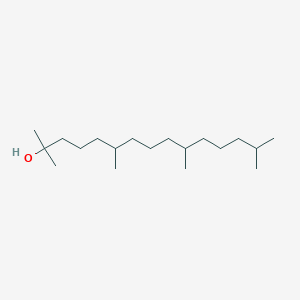
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
